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molecular formula C13H12N2O4 B2490662 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one CAS No. 1706751-73-6

4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

Cat. No. B2490662
M. Wt: 260.249
InChI Key: WSAYYQRFSYTJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115114B2

Procedure details

To the title compound of step 1 (300 mg, 1.7 mmol) in CH3CN (15 mL) was added K2CO3 (726 mg, 5.2 mmol) at 25° C. under N2. After stirring for 30 min, benzyl bromide (450 mg, 2.6 mmol) was added, and the mixture was heated at 50° C. for 20 h. Following CH2Cl2 extractive work up, the residue was triturated with PE:EA (3:1) to give the title compound (250 mg, 54%) as a yellow solid. 1H NMR: (CDCl3, 400 MHz) δ: 7.43-7.29 (m, 6H), 6.12 (d, J=7.2 Hz, 1H), 5.27 (s, 2H), 3.57 (s, 3H). LCMS: 261.0 (M+1)+
Name
title compound
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
726 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:12])[N:6]([CH3:11])[CH:7]=[CH:8][C:9]=1[OH:10])([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC#N>[CH3:11][N:6]1[CH:7]=[CH:8][C:9]([O:10][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:4]([N+:1]([O-:3])=[O:2])[C:5]1=[O:12] |f:1.2.3|

Inputs

Step One
Name
title compound
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(N(C=CC1O)C)=O
Name
Quantity
726 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Following CH2Cl2 extractive work up, the residue was triturated with PE

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(C(=C(C=C1)OCC1=CC=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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